
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated indene moiety linked to a tert-butyl-dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.
Formation of the Silane Ether: The brominated indene is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the desired silane ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and large-scale purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene moiety can be oxidized to form indanone derivatives or reduced to form fully saturated indane derivatives.
Cross-Coupling Reactions: The brominated indene can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., sodium alkoxides, amines) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science:
Biology and Medicine
Drug Development: The indene moiety is a common structural motif in various bioactive compounds, making this compound a valuable intermediate in drug discovery and development.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical properties.
Mechanism of Action
The mechanism of action of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-indene: Lacks the silane ether group, making it less versatile in certain synthetic applications.
(tert-Butyl)dimethylsilyl chloride: Used as a protecting group for alcohols but does not contain the indene moiety.
Indene: The parent compound without bromination or silane ether modification.
Uniqueness
((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of the brominated indene moiety and the silane ether group, which provides a versatile platform for further functionalization and applications in various fields of research and industry.
Properties
Molecular Formula |
C15H23BrOSi |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(4-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-10-9-11-12(14)7-6-8-13(11)16/h6-8,14H,9-10H2,1-5H3 |
InChI Key |
CPNJYUJMJOGAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Hydroxyethyl)-2-methylimidazo[4,5-b]pyridine](/img/structure/B8430517.png)
![(+/-){1-[Amino(phenyl)methyl]-1-ethylpropyl}dimethylamine](/img/structure/B8430518.png)
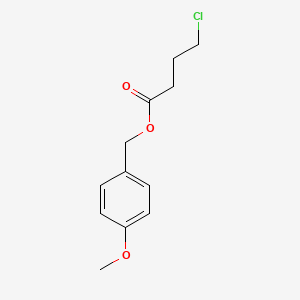
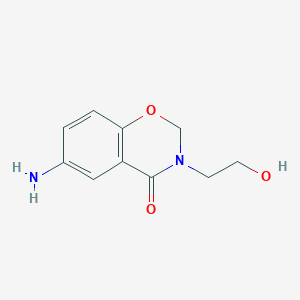
![(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8430535.png)


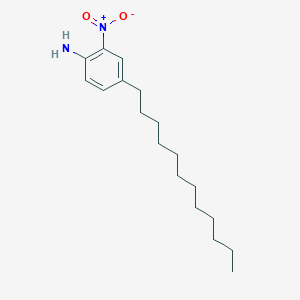
![5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile](/img/structure/B8430552.png)
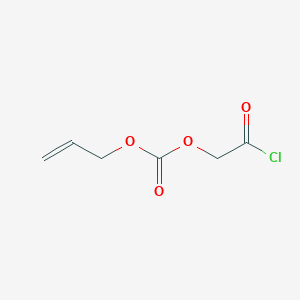
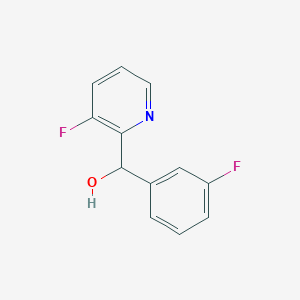
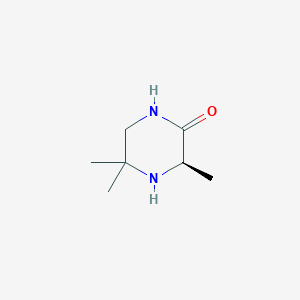
![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone](/img/structure/B8430586.png)
![2-Pyridinemethanol, 6-[(difluoromethoxy)methyl]-](/img/structure/B8430591.png)
